molecular formula C18H17NO3S B2420878 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide CAS No. 2097910-39-7

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide

Cat. No. B2420878
CAS RN: 2097910-39-7
M. Wt: 327.4
InChI Key: HSFLSESVAMRICH-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FTY720 or fingolimod and is a synthetic analog of sphingosine. FTY720 has been found to have a wide range of biological activities and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained attention due to their remarkable therapeutic efficacy as antibacterial agents . Researchers have synthesized novel furan derivatives and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria. Investigating the specific antibacterial potential of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide could provide valuable insights for combating microbial resistance.

Anticancer Properties

Furan-based compounds often exhibit diverse pharmacological effects, including anticancer activity . Further studies on this benzamide-furan hybrid may reveal its potential as an antitumor agent. Researchers can explore its mechanisms of action, cellular targets, and interactions with cancer cells.

Anti-Inflammatory and Analgesic Effects

Furan derivatives have been investigated for their anti-inflammatory and analgesic properties . Understanding how N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide modulates inflammatory pathways or affects pain perception could lead to novel therapeutic strategies.

Antiviral Potential

Furan derivatives have demonstrated antiviral activity in previous studies . Researchers could assess whether N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide exhibits antiviral effects against specific viruses, potentially expanding our antiviral drug arsenal.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiophene and furan derivatives, have been known to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including cell growth, inflammation, and microbial activity .

Mode of Action

Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions, such as hydrogen bonding or π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, cancer, and microbial activity . The downstream effects of these interactions can include changes in gene expression, protein activity, and cellular signaling .

Pharmacokinetics

Similar compounds often exhibit good absorption and distribution due to their lipophilic nature . Metabolism of these compounds can involve various enzymatic reactions, and excretion can occur through renal or hepatic routes . These properties can significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been shown to exert a variety of effects, including anti-inflammatory, anticancer, and antimicrobial activities . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of competing molecules .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-21-15-5-2-4-13(10-15)18(20)19-11-16(14-7-9-23-12-14)17-6-3-8-22-17/h2-10,12,16H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFLSESVAMRICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide

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